![molecular formula C16H12ClN3OS B2465276 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392241-76-8](/img/structure/B2465276.png)
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
The compound “N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Molecular Structures and Intermolecular Interactions
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its derivatives exhibit a 'V' shaped molecular structure, with their various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays. This structural feature is pivotal in the compounds' applications in scientific research, particularly in the design and synthesis of new molecules with potential biological activities (Boechat et al., 2011).
Pharmacological Evaluation as Glutaminase Inhibitors
Derivatives of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer research. These studies aim to identify more potent GLS inhibitors with improved drug-like properties to attenuate the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).
Antibacterial Activity
Compounds containing the N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide moiety have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds' structural and physicochemical parameters have been studied through QSAR (Quantitative Structure-Activity Relationship) studies, providing insights into their potential as antibacterial agents (Desai et al., 2008).
Anticancer Potential
Several studies have highlighted the anticancer potential of derivatives of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results in inhibiting cellular growth. The structural modifications in these derivatives play a crucial role in their anticancer activity, offering a pathway for developing new therapeutic agents (Mohammadi-Farani et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is currently unknown . Similar compounds have been shown to interact with proteins such as the tyrosine-protein kinase lck .
Mode of Action
It is likely that it interacts with its target protein, potentially altering its function or activity .
Result of Action
Based on its potential interaction with proteins like tyrosine-protein kinase lck, it might influence cellular signaling pathways .
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDNRWUTWJZXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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